4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-6-2-5-17-19-12-18(14-7-9-16(26)10-8-14)24-25(19)22(28-21(17)20)15-4-3-11-23-13-15/h2-11,13,19,22,26H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCTLSFBYNKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Pyridine Ring Introduction: The pyridine moiety is introduced via a condensation reaction with a pyridine aldehyde.
Oxazine Ring Formation: The oxazine ring is synthesized through a cyclization reaction involving an appropriate phenol derivative and a methoxy-substituted intermediate.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits significant activity against various cell lines, making it a candidate for anticancer research. Its ability to inhibit specific enzymes and pathways is under investigation for potential therapeutic applications.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It is being studied for its potential to inhibit tumor growth and reduce inflammation in chronic diseases.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include various kinases and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and molecular weights of the target compound and analogs:
Notes:
- furan or phenyl substituents in analogs .
- The phenolic -OH group improves aqueous solubility compared to methoxy or chloro substituents, which may increase lipophilicity .
Biological Activity
The compound 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , with a molecular formula of and a molecular weight of approximately 373.41 g/mol, is a complex heterocyclic organic compound. It has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.
Structural Characteristics
This compound features:
- Methoxy group : Enhances lipophilicity and may influence biological interactions.
- Pyridinyl moiety : Known for its role in pharmacological activity.
- Pyrazolo and oxazine rings : Contribute to the compound's heterocyclic nature and potential reactivity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation. The structural features facilitate binding to these targets, leading to various pharmacological effects.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar pyrazole derivatives on various cancer cell lines. For instance, compounds with analogous structures demonstrated significant cytotoxicity against leukemia cell lines (HEL and K-562) with IC50 values ranging from 0.90 to 3.30 µM . Although specific data for the target compound is limited, its structural similarity suggests potential efficacy against similar cancer types.
Anti-inflammatory Effects
Compounds within the same class have been reported to exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may also possess such activities.
Case Studies
- Cytotoxicity Assays : A study evaluating dihydro-pyrazole derivatives against multiple cancer cell lines found promising results for compounds structurally related to the target compound. The best-performing derivatives showed IC50 values under 2 µM against several hematological malignancies .
- In Vivo Models : While specific in vivo studies on this compound are scarce, related compounds have demonstrated efficacy in mouse models for tumor growth inhibition and inflammation reduction . These findings support further exploration of the target compound's therapeutic potential.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications in the methoxy and pyridinyl groups can significantly affect biological activity. For instance:
- Increased lipophilicity : Enhances cellular uptake.
- Altered electronic properties : Can improve binding affinity to target proteins.
Q & A
Q. What are the established synthetic routes for 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
The synthesis involves multi-step reactions:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
- Pyridine Introduction : Condensation with pyridine aldehydes (e.g., 3-pyridinecarboxaldehyde) at 80–100°C .
- Oxazine Ring Closure : Cyclization of intermediates with phenol derivatives using methanesulfonic acid as a catalyst . Yield optimization requires temperature control (60–80°C for pyrazole steps) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize the compound’s structural and electronic properties?
Key methods include:
- Spectroscopy : H/C NMR (DMSO-) to confirm proton environments and aromaticity.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (373.41 g/mol) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
- Computational Modeling : DFT (B3LYP/6-31G*) to predict electron distribution and reactive sites .
Q. What biological activities are reported for this compound?
Preclinical studies highlight:
- Anticancer Activity : IC values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to kinase inhibition .
- Anti-inflammatory Effects : COX-2 selectivity (IC ~1.2 µM) via competitive binding assays .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scale-up?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for pyrazole formation) and improves yield by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for oxazine cyclization efficiency .
- Continuous Flow Reactors : Minimize side products (e.g., dimerization) through precise temperature and mixing control .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Compare cytotoxicity protocols (e.g., MTT vs. ATP-luciferase) to identify methodological variability.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
- Structural Analog Comparison : Evaluate substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) on target binding using SPR (surface plasmon resonance) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace methoxy with ethoxy or halogens to modulate lipophilicity (logP) and solubility .
- Bioisosteric Replacement : Swap pyridine with thiophene or furan to retain π-π stacking while altering metabolic stability .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors (phenol group) and acceptors (pyridine N) using MOE or Schrödinger .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR) or COX-2 .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR Models : Utilize CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
